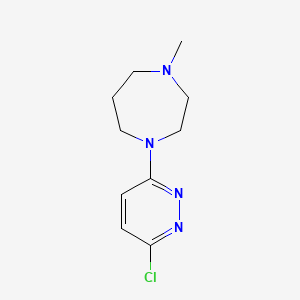

1-(6-Chloropyridazin-3-yl)-4-methyl-1,4-diazepane

Description

Properties

IUPAC Name |

1-(6-chloropyridazin-3-yl)-4-methyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN4/c1-14-5-2-6-15(8-7-14)10-4-3-9(11)12-13-10/h3-4H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAQITPFWFDXRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloropyridazin-3-yl)-4-methyl-1,4-diazepane typically involves the reaction of 6-chloropyridazine with 4-methyl-1,4-diazepane under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridazin-3-yl)-4-methyl-1,4-diazepane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloropyridazine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding pyridazine oxide, while substitution reactions may result in the formation of various substituted pyridazines.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

The compound is being investigated for its potential as a pharmacological agent. Its structure suggests it may interact with neurotransmitter receptors, particularly dopamine receptors. Preliminary studies indicate that it may act as an agonist for the D3 receptor subtype, which is associated with neuroprotective effects in various animal models. This interaction could lead to applications in treating neurodegenerative diseases and mood disorders.

Case Study:

Research has shown that compounds targeting the D3 receptor can exhibit antidepressant and anxiolytic properties. For instance, studies on similar compounds have demonstrated their efficacy in protecting against neurodegenerative conditions, highlighting the potential of 1-(6-Chloropyridazin-3-yl)-4-methyl-1,4-diazepane in therapeutic contexts .

Agrochemicals

Insecticidal Properties:

The compound is also being explored for its insecticidal properties, akin to neonicotinoids. These compounds are known to affect the nervous system of insects by binding to nicotinic acetylcholine receptors, leading to paralysis and death. The chloropyridazine moiety enhances its bioactivity against pests .

Comparison with Similar Compounds:

When compared to other neonicotinoids like imidacloprid and thiacloprid, this compound may offer a unique profile due to its specific structural features. This can influence its efficacy and safety in agricultural applications .

Biological Research

Research Tool:

In biological research, this compound serves as a tool for studying receptor-ligand interactions and signal transduction pathways. Its ability to selectively bind to specific receptors makes it valuable for understanding complex biological processes .

Impacts on Drug Discovery:

The insights gained from studies involving this compound can inform drug discovery efforts by elucidating mechanisms of action and identifying potential therapeutic targets .

Industrial Applications

Chemical Synthesis:

this compound is utilized in the synthesis of other complex organic molecules. It acts as an intermediate in various chemical manufacturing processes, enhancing the efficiency of production lines through its reactivity and stability under industrial conditions .

Production Methods:

Industrial synthesis typically involves optimizing reaction conditions for yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistent quality of the final products .

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Investigation as a D3 receptor agonist for neuroprotection | Potential treatment for neurodegenerative diseases |

| Agrochemicals | Insecticidal properties similar to neonicotinoids | Effective pest control with reduced environmental impact |

| Biological Research | Tool for studying receptor interactions | Insights into drug discovery and therapeutic targeting |

| Industrial Applications | Intermediate in organic synthesis | Enhanced production efficiency and product quality |

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridazin-3-yl)-4-methyl-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 1-(6-Chloropyridazin-3-yl)-4-methyl-1,4-diazepane and its analogs:

Q & A

Q. What are the typical synthetic routes for preparing 1-(6-chloropyridazin-3-yl)-4-methyl-1,4-diazepane, and how are intermediates purified?

The synthesis often involves coupling reactions between substituted pyridazine derivatives and diazepane precursors. For example, a method analogous to the preparation of 1-(5-bromopyrimidin-2-yl)-4-methyl-1,4-diazepane ( ) includes:

- Step 1 : Reacting 6-chloropyridazine-3-amine with a 4-methyl-1,4-diazepane derivative under nucleophilic substitution conditions (e.g., using K₂CO₃ as a base in a polar aprotic solvent like DMF).

- Step 2 : Purification via sequential washes (e.g., sodium bicarbonate for acidic impurities) and column chromatography.

- Validation : Intermediate purity is confirmed by TLC and HPLC, while final product structure is verified using ESI-MS and FT-IR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Key techniques include:

- Mass Spectrometry (ESI-MS) : To confirm molecular weight (e.g., expected [M+H]⁺ for C₁₀H₁₄ClN₅).

- FT-IR : Identification of N-H stretches (3100–3300 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).

- ¹H/¹³C NMR : To resolve stereochemical ambiguities in the diazepane ring.

Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities. Mitigation involves repeating synthesis under anhydrous conditions and using deuterated solvents for NMR .

Q. How can aqueous solubility challenges for this compound be addressed in pharmacokinetic studies?

Strategies include:

- Salt formation : Hydrochloride salts (common for diazepane derivatives) improve solubility via protonation of the tertiary amine.

- Co-solvents : Use of DMSO-water mixtures (≤10% DMSO) for in vitro assays.

- Surfactants : Polysorbate-80 or cyclodextrins for in vivo formulations.

These approaches are informed by solubility optimization studies on structurally related lapatinib analogues .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

A 2³ factorial design can systematically evaluate variables:

- Factors : Temperature (25°C vs. 60°C), catalyst loading (0.5 vs. 1.0 equiv), and solvent polarity (DMF vs. THF).

- Response metrics : Yield, purity (HPLC area %), and reaction time.

Statistical analysis (ANOVA) identifies significant factors. For example, highlights that solvent polarity and temperature often dominate over catalyst loading in SNAr reactions .

Q. What experimental approaches resolve contradictions in bioactivity data across different assays?

Case example: If cytotoxicity varies between cell lines (e.g., HEK293 vs. HepG2):

- Dose-response refinement : Test a broader concentration range (0.1–100 µM) with triplicate measurements.

- Off-target profiling : Screen against kinase panels or GPCRs to identify non-specific interactions.

- Metabolic stability assays : Use liver microsomes to assess if rapid degradation explains inconsistent activity.

Cross-validation with LC-MS/MS quantifies intracellular compound levels .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance target selectivity?

Key structural insights:

- Pyridazine ring : Chlorine at position 6 is critical for π-π stacking with target enzymes. Replacement with bromine reduces potency (see for bromopyrimidine analogues).

- Diazepane ring : Methyl substitution at position 4 minimizes off-target binding to hERG channels.

- Backbone flexibility : Introducing a sp³-hybridized carbon between pyridazine and diazepane improves conformational diversity for selective interactions.

SAR-driven synthesis should prioritize substitutions at the pyridazine C-3 position .

Q. What computational methods predict the compound’s interaction with biological targets?

- Docking studies : Use AutoDock Vina to model binding to kinases (e.g., MAPK or PI3K). Focus on hydrogen bonding with the diazepane nitrogen and hydrophobic contacts with the chloropyridazinyl group.

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gap) to correlate with redox activity in electrochemical assays ().

- MD simulations : Simulate ligand-receptor complexes for ≥100 ns to evaluate binding stability.

Validate predictions with SPR (surface plasmon resonance) binding affinity measurements .

Q. How should researchers handle instability during long-term storage?

- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the chloropyridazinyl group.

- Stabilizers : Add 1% trehalose to aqueous formulations to inhibit aggregation.

- Degradation monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC-PDA to track decomposition products (e.g., free pyridazine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.